N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15-24-21(14-22(25-15)29-2)26-17-10-12-18(13-11-17)27-23(28)20-9-5-7-16-6-3-4-8-19(16)20/h3-14H,1-2H3,(H,27,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHYMNCRSMGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving 2-methyl-4,6-diaminopyrimidine and methoxyacetaldehyde under acidic conditions.
Coupling Reaction: The synthesized pyrimidine derivative is then coupled with 4-aminophenyl-1-naphthamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, column chromatography, or HPLC (High-Performance Liquid Chromatography) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Biological Activities
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide exhibits several promising biological activities:
Antimicrobial Activity
Research has indicated that this compound possesses antibacterial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for their survival.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against BRCA-deficient cancer cells. Studies suggest that it inhibits poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy, making it a candidate for combination therapy strategies.
Enzyme Inhibition
This compound has shown strong inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study 1: Antimicrobial Efficacy
Objective : To assess the antibacterial activity against clinical isolates.
Methodology : Disk diffusion method was employed against E. coli and S. aureus.
Results : The compound demonstrated significant zones of inhibition compared to control groups, indicating its potential as an effective antibacterial agent.
Case Study 2: Anticancer Activity
Objective : To evaluate the effect on BRCA-deficient cancer cell lines.
Methodology : Cell viability assays were conducted to determine IC50 values.
Results : The compound exhibited an IC50 value of 0.45 µM, indicating potent anticancer activity through PARP inhibition.
Mechanism of Action
The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related naphthamide and heterocyclic derivatives from the literature (Table 1):
Key Observations :
- Unlike 3e, 4e, and 12e, the target lacks a benzyloxy group , which may reduce steric hindrance and improve solubility .
- The methoxy and methyl groups on the pyrimidine ring in the target compound are analogous to those in ’s pyrimidine derivative, suggesting shared stability and electronic properties .
Key Observations :
Spectral and Crystallographic Data
Infrared (IR) Spectroscopy :
¹H-NMR :
Crystallography :
Biological Activity
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1-naphthamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a naphthamide core linked to a pyrimidine derivative. The molecular formula is with a molecular weight of approximately 378.4 g/mol. Its structural configuration allows for diverse interactions within biological systems, particularly through its functional groups which enhance binding affinity to specific targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 946272-63-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Electrophilic substitution reactions introduce methoxy and methyl groups.
- Coupling Reaction : The pyrimidine intermediate is coupled with an aniline derivative.
- Final Acylation : Acylation with naphthoyl chloride to yield the final product.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activities, including:
1. Antimicrobial Activity
Studies indicate that compounds with similar structures possess antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
2. Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial in developing treatments for inflammatory diseases.
3. Enzyme Inhibition
This compound acts as an enzyme inhibitor, potentially affecting pathways involved in cancer progression and other diseases. For instance, it may inhibit enzymes related to tumor growth, making it a candidate for cancer therapy.
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested against various pathogens, showing promising results in inhibiting growth compared to standard antibiotics .
- Anti-inflammatory Research : Compounds exhibiting similar structural features demonstrated significant reductions in inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions .
- Cancer Cell Line Studies : Investigations into the effects of structurally related compounds on cancer cell lines revealed their ability to induce apoptosis and inhibit cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
